molecular formula C20H21N3O B3165132 N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine CAS No. 896630-90-3

N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine

Cat. No. B3165132
CAS RN: 896630-90-3
M. Wt: 319.4 g/mol
InChI Key: WUWOVCONCUEISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine, or MTTHA, is a novel small molecule with potential applications in scientific research. MTTHA is a heterocyclic compound composed of a nitrogen-containing ring of nine atoms, with a methoxy group attached to the nitrogen atom. This compound has recently been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Mechanism of Action

Target of Action

The compound N9-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine, also known as MR33317, primarily targets acetylcholinesterase and 5-HT4 serotonin receptors in the brain . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, while 5-HT4 serotonin receptors are involved in the release of acetylcholine in neuronal tissue .

Mode of Action

MR33317 acts as an acetylcholinesterase inhibitor and an agonist at 5-HT4 serotonin receptors . As an acetylcholinesterase inhibitor, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter. As an agonist at 5-HT4 serotonin receptors, it stimulates these receptors, which can release acetylcholine in neuronal tissue .

Biochemical Pathways

The action of MR33317 on acetylcholinesterase and 5-HT4 serotonin receptors affects the cholinergic and serotonergic pathways respectively . By inhibiting acetylcholinesterase, it increases the availability of acetylcholine, enhancing cholinergic transmission. By stimulating 5-HT4 serotonin receptors, it influences the serotonergic system, which can lead to the release of acetylcholine .

Result of Action

The dual action of MR33317 on acetylcholinesterase and 5-HT4 serotonin receptors can have therapeutic implications for conditions like Alzheimer’s disease . By enhancing cholinergic transmission and influencing the serotonergic system, it could potentially alleviate symptoms of Alzheimer’s disease, which is characterized by a deficiency of acetylcholine .

Advantages and Limitations for Lab Experiments

The use of MTTHA in lab experiments has a number of advantages and limitations. The main advantage of using MTTHA in lab experiments is its ability to inhibit the activity of certain enzymes and proteins, such as acetylcholinesterase. This can be useful in studying the effects of certain drugs on these proteins. Additionally, MTTHA can be used as an agonist or an antagonist of the serotonin 5-HT2A receptor, depending on the concentration of the compound. This can be useful in studying the effects of certain drugs on the serotonin receptor.
One of the main limitations of using MTTHA in lab experiments is its low solubility in water. This makes it difficult to use the compound in experiments that require aqueous solutions. Additionally, MTTHA is a relatively new compound, so there is still much to be learned about its potential applications in scientific research.

Future Directions

There are a number of potential future directions for research on MTTHA. One potential direction is to investigate the compound’s ability to act as an agonist or an antagonist of other receptors, such as the dopamine D2 receptor. Additionally, further research could be done to investigate the compound’s potential applications in the fields of biochemistry, physiology, and pharmacology. Additionally, further research could be done to investigate the compound’s potential as a drug target, as well as its potential as a therapeutic agent. Finally, further research could be done to investigate the compound’s potential applications in the fields of imaging and diagn

Scientific Research Applications

MTTHA has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In biochemistry, MTTHA has been found to have the potential to inhibit the activity of certain enzymes and proteins, such as the enzyme acetylcholinesterase. In physiology, MTTHA has been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor, which could be useful in the treatment of depression. In pharmacology, MTTHA has been studied for its potential to act as an antagonist of the serotonin 5-HT2A receptor, which could be useful in the treatment of anxiety.

properties

IUPAC Name

9-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-24-19-9-5-4-8-18(19)23-20-14-6-2-3-7-16(14)22-17-11-10-13(21)12-15(17)20/h4-5,8-12H,2-3,6-7,21H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWOVCONCUEISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C3CCCCC3=NC4=C2C=C(C=C4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326331
Record name 9-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810229
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine

CAS RN

896630-90-3
Record name 9-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
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N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
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N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine
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